molecular formula C12H9ClN2O4 B3048996 Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- CAS No. 189359-08-8

Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]-

Cat. No.: B3048996
CAS No.: 189359-08-8
M. Wt: 280.66 g/mol
InChI Key: NFYRMENUONDSCO-UHFFFAOYSA-N
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Description

Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- is a compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a glycine moiety attached to a quinoline ring system, which is further substituted with a chlorine atom and a hydroxyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- typically involves the reaction of 6-chloro-3-hydroxyquinoline-2-carboxylic acid with glycine. The reaction is carried out under controlled conditions, often involving the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to its antimicrobial activity. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 6-Chloro-2-quinolinol
  • 4-Hydroxyquinoline

Uniqueness

Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- is unique due to its specific substitution pattern on the quinoline ring and the presence of the glycine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[(6-chloro-3-hydroxyquinoline-2-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c13-7-1-2-8-6(3-7)4-9(16)11(15-8)12(19)14-5-10(17)18/h1-4,16H,5H2,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYRMENUONDSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Cl)O)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474466
Record name Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189359-08-8
Record name Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]-
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Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]-
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Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]-
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Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]-

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